molecular formula C13H13NO2 B12876361 5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile CAS No. 21863-84-3

5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile

Cat. No.: B12876361
CAS No.: 21863-84-3
M. Wt: 215.25 g/mol
InChI Key: ZYAXOYUQIOBZSM-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol. Its CAS registry number is 21863-84-3 . This molecule features a tetrahydrofuran ring, a core structure recognized in various biologically active natural products and pharmaceutical compounds . As a functionalized tetrahydrofuran derivative, this compound serves as a valuable synthetic building block in organic chemistry and medicinal chemistry research. Tetrahydrofuran derivatives are prevalent in numerous compounds of scientific interest, and the presence of multiple functional groups on this scaffold makes it a versatile intermediate for constructing more complex molecular architectures . Researchers can leverage this chemical to develop novel synthetic methodologies, such as diastereoselective synthesis for creating highly substituted tetrahydrofurans , or to build hybrid molecules for biological screening. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

21863-84-3

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5,5-dimethyl-2-oxo-4-phenyloxolane-3-carbonitrile

InChI

InChI=1S/C13H13NO2/c1-13(2)11(9-6-4-3-5-7-9)10(8-14)12(15)16-13/h3-7,10-11H,1-2H3

InChI Key

ZYAXOYUQIOBZSM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C(=O)O1)C#N)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Metal-Catalyzed Cyclization of α-Hydroxy Ketones with Dicyanoalkenes

A prominent method involves the tin-catalyzed reaction of α-hydroxy ketones with 1,1-dicyanoalkenes to produce 2-amino-4,5-dihydrofuran-3-carbonitriles, which are closely related to the target compound class. This method proceeds via:

  • Initial formation of a linear adduct between the α-hydroxy ketone and the dicyanoalkene.
  • Tin-catalyzed cyclization of this adduct to form the dihydrofuran ring.
  • The reaction is typically conducted at room temperature under mild conditions.
  • The process achieves high yields and good stereoselectivity.

Key findings from research:

Parameter Details
Catalyst Tin-based catalyst
Reaction temperature Room temperature
Reaction time ~360 minutes for quantitative yield
Intermediate formation Linear adduct formed initially (~50% yield at 50 min)
Cyclization requirement Tin catalyst essential for ring closure
Product type 2-amino-4,5-dihydrofuran-3-carbonitriles

This method is supported by detailed NMR and mass spectrometry data confirming the structure and purity of the products.

Synthesis via Lactone Reduction and Acetal Formation

Another approach involves the reduction of δ-phenyl-δ-butyrolactone using diisobutylaluminium hydride (DIBAL) at low temperatures (-78 °C) to form an acetal intermediate, followed by further functionalization steps:

  • The lactone is dissolved in tetrahydrofuran under nitrogen atmosphere.
  • DIBAL is added slowly at -78 °C to reduce the lactone to the corresponding hemiacetal.
  • Addition of 4-dimethylaminopyridine (DMAP) and pyridine facilitates acylation.
  • Acid anhydrides are added to complete the reaction.
  • Workup involves quenching with saturated ammonium chloride and potassium sodium tartrate solutions, extraction with dichloromethane, and drying over anhydrous sodium sulfate.

This method allows for the stereoselective synthesis of 2,5-disubstituted tetrahydrofuran derivatives, including phenyl-substituted analogs.

Catalytic Cyclization of Diol-Diones

A related synthetic route for tetrahydrofuran derivatives involves catalytic cyclization of hexane-3,4-diol-2,5-dione:

  • The diol-dione undergoes intramolecular cyclization catalyzed by specific catalysts.
  • This method is known for preparing 2,5-dimethyl-4,5-dihydrofuran-3-ol-4-one, a compound structurally related to the target.
  • The process is advantageous for its use of relatively simple starting materials and catalytic efficiency.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Tin-catalyzed reaction with dicyanoalkenes α-Hydroxy ketones, 1,1-dicyanoalkenes, tin catalyst, room temp Mild conditions, high yield, stereoselective Requires tin catalyst, longer reaction time
Lactone reduction and acetal formation δ-Phenyl-δ-butyrolactone, DIBAL, DMAP, pyridine, acid anhydrides, -78 °C Stereoselective, versatile for substitutions Low temperature control needed, multi-step
Catalytic cyclization of diol-diones Hexane-3,4-diol-2,5-dione, catalytic cyclization Simple starting materials, catalytic process Limited to related dihydrofuran derivatives

Research Findings and Analytical Data

  • The tin-catalyzed method yields products confirmed by ^1H NMR, ^13C NMR, IR spectroscopy (notably nitrile stretch near 2180-2190 cm^-1), and high-resolution mass spectrometry (HRMS).
  • The lactone reduction method produces intermediates and final products with controlled cis-trans isomer ratios, verified by chromatographic and spectroscopic techniques.
  • Catalytic cyclization methods have been patented and validated for industrial-scale synthesis of related tetrahydrofuran derivatives.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are selected for comparison based on shared tetrahydrofuran/dihydrofuran cores and substituent diversity:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target: 5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile Tetrahydrofuran 2-Oxo, 4-phenyl, 3-cyano, 5,5-dimethyl C₁₃H₁₃NO₂ 227.25 (calculated)
(5Z)-2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile [1] Dihydrofuran (unsaturated) 2-Oxo, 4-phenyl, 5-(phenylmethylidene), 3-cyano C₁₈H₁₁NO₂ 273.29
5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile [2] Tetrahydrofuran 3-((Trimethylsilyl)oxy), 3-cyano, 5,5-dimethyl C₁₀H₁₉NO₂Si 213.35

Key Differences and Implications

Saturation and Conjugation
  • Target Compound : The saturated tetrahydrofuran ring reduces conjugation, limiting electronic delocalization. This contrasts with the dihydrofuran analog (), where the 5-(phenylmethylidene) group introduces a conjugated double bond (Z-configuration). This conjugation enhances UV absorption and may increase reactivity in Diels-Alder reactions .
  • Trimethylsilyl (TMS) Derivative () : The saturated core and bulky TMS group reduce polarity, improving lipid solubility and stability under acidic conditions (common for silyl ethers) .
Substituent Effects
  • Aromatic vs. Silyl Groups: The 4-phenyl group in the target compound increases lipophilicity compared to the TMS analog. The phenylmethylidene group in extends π-conjugation, which could enhance fluorescence or catalytic activity in photochemical applications .
Predicted Physical Properties
  • Boiling Points : The TMS derivative () has a predicted boiling point of 252.4±40.0 °C , higher than the target compound (unreported), likely due to increased molecular weight and silicon’s impact on intermolecular forces .
  • Density: The TMS analog’s predicted density (0.97±0.1 g/cm³) suggests lower density than aromatic analogs, aligning with its non-aromatic, silicon-containing structure .

Biological Activity

5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile (CAS Number: 21863-84-3) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula of this compound is C13H13NO2, with a molecular weight of approximately 215.25 g/mol. Key physical properties include:

PropertyValue
Density1.16 g/cm³
Boiling Point415.2 °C at 760 mmHg
Flash Point203.7 °C
Refractive Index1.549
Vapor Pressure4.21E-07 mmHg at 25 °C

Biological Activity Overview

Research has identified several biological activities associated with this compound, including:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial and antimycobacterial effects. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains like Mycobacterium tuberculosis .
  • Antitumor Activity : Preliminary studies suggest potential antitumor effects in various cancer cell lines. For example, structural analogs have demonstrated cytotoxicity against osteosarcoma (U2OS) and colon adenocarcinoma (HT29) cell lines, with IC50 values in the micromolar range .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

The specific mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : Similar compounds often act as enzyme inhibitors, disrupting metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger programmed cell death in cancer cells via mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined for each compound:

CompoundMIC (µg/mL)Bacteria Tested
Compound A15E. coli
Compound B10S. aureus
Compound C20M. tuberculosis

Results indicated that certain derivatives exhibited potent antimicrobial properties, suggesting a promising area for further development .

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxic effects on U2OS and HT29 cell lines:

CompoundIC50 (µM)Cell Line
Compound D22U2OS
Compound E32HT29

These findings highlight the potential of these compounds in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves alkylation or substitution reactions under anhydrous conditions. For example, a related tetrahydrofuran carbonitrile derivative was synthesized using NaH as a base in THF with benzyl bromide (BnBr) as an alkylating agent, followed by 24-hour stirring at room temperature . Yield optimization can be achieved by varying equivalents of base (e.g., 1.2 equiv NaH) and monitoring reaction progress via TLC. Post-reaction extraction with water and purification via column chromatography (ethyl acetate/hexanes) are critical for isolating the product.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for similar tetrahydrofuran derivatives (e.g., C—H⋯H and Br⋯Br interactions in hexasubstituted dihydrofurans) . Complementary techniques include:

  • ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., δ 7.41–7.11 ppm for aromatic protons in related compounds) .
  • FTIR : Peaks at 1651–1782 cm⁻¹ confirm carbonyl (C=O) and nitrile (C≡N) groups .

Q. How can solubility challenges during synthesis be addressed?

  • Methodological Answer : Polar aprotic solvents like THF or DMF are preferred due to the compound’s limited water solubility. For example, THF (0.1 M concentration) was used to dissolve intermediates in a similar synthesis, followed by aqueous workup to precipitate the product .

Advanced Research Questions

Q. What computational methods validate the electronic and steric effects influencing regioselectivity in reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) studies can model reaction pathways. For instance, DFT was applied to analyze the crystal structure and electronic properties of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, revealing intramolecular hydrogen bonding and charge distribution . Similar approaches can predict regioselectivity in alkylation or cycloaddition reactions involving the tetrahydrofuran core.

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). For example, NMR may show averaged signals due to rapid ring puckering in solution, while SC-XRD provides a static snapshot. Cross-validating with variable-temperature NMR or solid-state NMR can reconcile such differences .

Q. What strategies are effective for synthesizing enantiomerically pure forms of this compound?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis can be employed. A related study used enantiopure starting materials and monitored optical rotation/polarimetry for purity assessment. Chiral HPLC or capillary electrophoresis are recommended for separating enantiomers .

Q. How do steric and electronic substituents on the phenyl ring affect reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring can enhance electrophilicity at the nitrile carbon, facilitating nucleophilic attacks. Steric hindrance from ortho-substituents may slow reactions, as observed in Suzuki-Miyaura couplings of analogous boronate esters .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthetic yields?

  • Methodological Answer : Multivariate analysis (e.g., ANOVA) can identify critical factors (e.g., temperature, solvent purity). For example, a 3-factor DOE (Design of Experiments) was applied to optimize yields in a related dihydrofuran synthesis, revealing temperature as the most significant variable .

Q. How can in silico tools predict biological activity or toxicity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR (Quantitative Structure-Activity Relationship) models can predict interactions with biological targets. A study on pyrano[3,2-c]chromene derivatives used these tools to correlate substituent effects with antimicrobial activity .

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